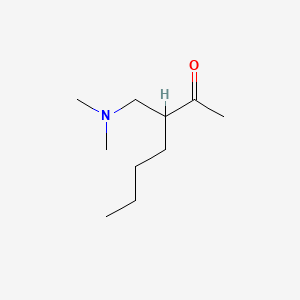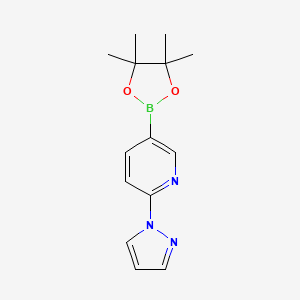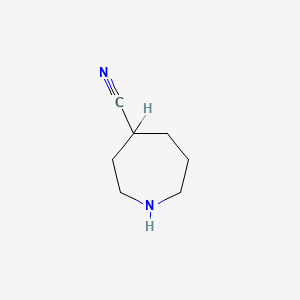
Azepane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-4-carbonitrile is a chemical compound with the molecular formula C7H12N2 . It is a derivative of azepane, a seven-membered heterocyclic compound . The compound is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of Azepane-4-carbonitrile and its derivatives often involves various methods such as thermally, photo-chemically, and microwave irradiation . A recent study describes a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes .
Molecular Structure Analysis
Azepane-4-carbonitrile has a seven-membered ring structure with a carbonitrile group attached at the 4th position . The exact molecular weight of Azepane-4-carbonitrile is 124.100048391 .
Chemical Reactions Analysis
Azepane-4-carbonitrile can undergo various chemical reactions. For instance, it can participate in Cu(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines . It can also react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .
Physical And Chemical Properties Analysis
It has a molecular weight of 124.18 . The compound should be stored at 0-8 °C .
Scientific Research Applications
Synthesis of Non-Fused N-Aryl Azepanes
Azepane derivatives, including Azepane-4-carbonitrile, have been widely used as key intermediates in synthetic chemistry . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
Pharmaceutical Applications
Azepane derivatives have found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . For example, Proheptazine, an opioid analgesic, is a pharmaceutically relevant derivative of Azepane . It produces similar effects to other opioids including analgesia, sedation, and nausea .
Multicomponent Reaction Catalyst
Azepane-4-carbonitrile can be used in the synthesis of pyrazole and its derivatives through multicomponent reactions . This environmentally benign procedure uses SPVA as a heterogeneous acid catalyst . The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .
Synthesis of Highly Functionalized Azepanes
The resulting products from the Pd/LA-catalyzed reactions can be easily converted into a range of highly functionalized azepanes . This protocol has further proved its synthetic value in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .
DFT Insights
DFT calculations have revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process . This insight can be valuable for further research and development in the field of synthetic chemistry.
Preparation of Linear Precursors
Current state-of-the-art techniques in azepane preparation rely mostly on a multistep synthesis of linear precursors followed by cyclization and elaboration . Azepane-4-carbonitrile can play a crucial role in these processes.
Safety and Hazards
Mechanism of Action
Target of Action
Azepane-4-carbonitrile is a derivative of azepane, a seven-membered nitrogen-containing heterocycle . Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . .
Mode of Action
Azepane derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups attached to the azepane ring .
Biochemical Pathways
Azepane derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial for its bioavailability .
Result of Action
Azepane derivatives are known to have a wide range of medicinal and pharmaceutical properties, including antidiabetic, anticancer, and antiviral activities .
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug molecule .
properties
IUPAC Name |
azepane-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDYAXBCPQKJLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

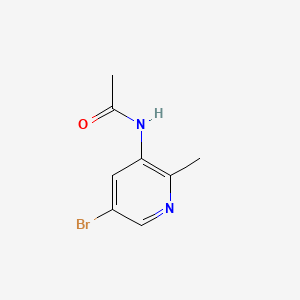

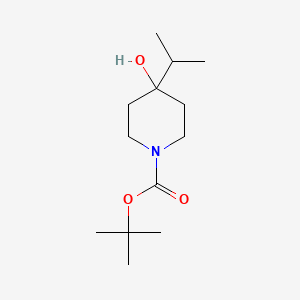


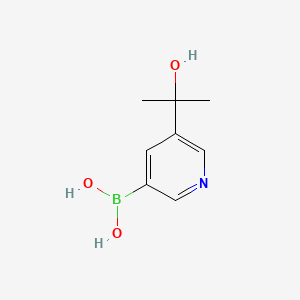

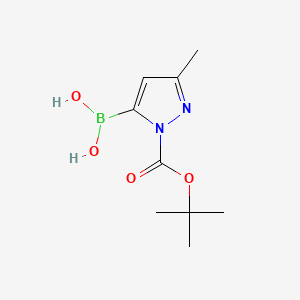


![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

